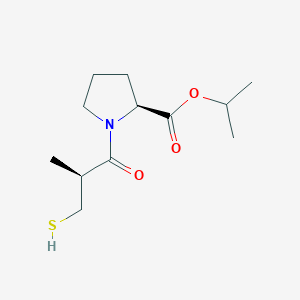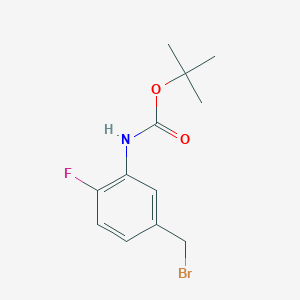![molecular formula C33H48ClN3O4 B13432253 5,5'-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride CAS No. 2726492-31-3](/img/structure/B13432253.png)
5,5'-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride is a complex organic compound with the molecular formula C₃₃H₄₇N₃O₄·ClH. This compound is characterized by its intricate structure, which includes multiple methoxy groups and nitrile functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dimethoxyphenyl Intermediate: This involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate alkylating agent under basic conditions to form the dimethoxyphenyl intermediate.
Nitrile Formation: The intermediate is then subjected to a cyanation reaction using reagents like sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Imino Formation: The nitrile intermediate undergoes a condensation reaction with methylamine to form the imino compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Controlled to optimize reaction rates and minimize side reactions.
Catalyst Selection: Use of efficient catalysts to enhance reaction efficiency.
Purification Steps: Multiple purification steps, including recrystallization and chromatography, to ensure the final product’s purity.
化学反応の分析
Types of Reactions
5,5’-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to primary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated derivatives.
科学的研究の応用
5,5’-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 5,5’-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulation of Gene Expression: Influencing the expression of specific genes involved in cellular processes.
類似化合物との比較
Similar Compounds
- 5,5’-(Ethyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride
- 5,5’-(Propyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride
Uniqueness
5,5’-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride is unique due to its specific imino and nitrile functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
CAS番号 |
2726492-31-3 |
|---|---|
分子式 |
C33H48ClN3O4 |
分子量 |
586.2 g/mol |
IUPAC名 |
5-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C33H47N3O4.ClH/c1-24(2)32(22-34,26-12-14-28(37-6)30(20-26)39-8)16-10-18-36(5)19-11-17-33(23-35,25(3)4)27-13-15-29(38-7)31(21-27)40-9;/h12-15,20-21,24-25H,10-11,16-19H2,1-9H3;1H |
InChIキー |
LTHJOWASXURSKK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CCCN(C)CCCC(C#N)(C1=CC(=C(C=C1)OC)OC)C(C)C)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


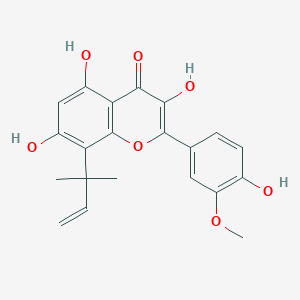
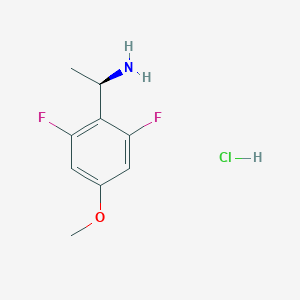
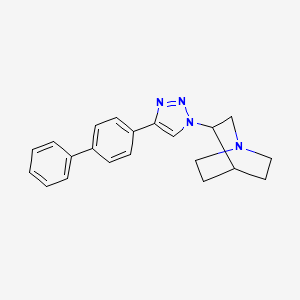
![4-[Bis(2-methoxyethyl)amino]benzaldehyde](/img/structure/B13432192.png)
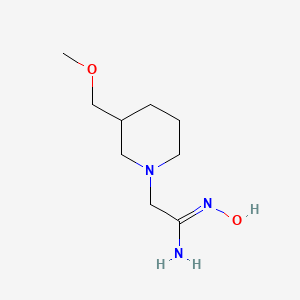
![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432215.png)
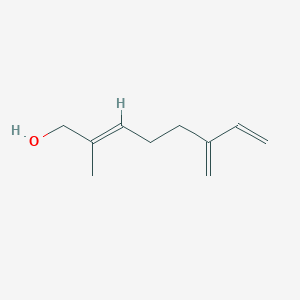
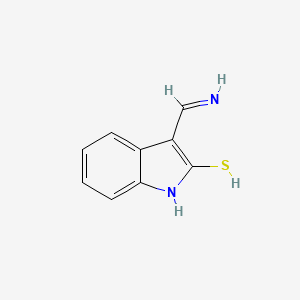
![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)
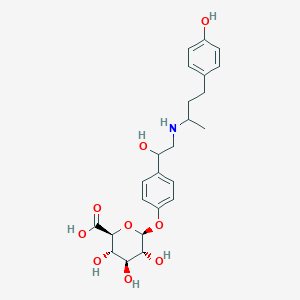
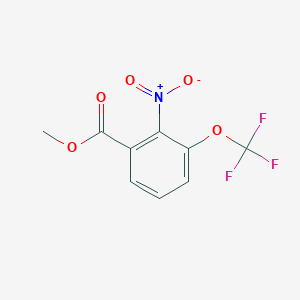
![5-chloro-N-[4-(3-oxomorpholin-4-yl)phenyl]-N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B13432249.png)
